NVP-BHG712
CAS No.: 940310-85-0
Cat. No.: VC0547885
Molecular Formula: C26H20F3N7O
Molecular Weight: 503.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 940310-85-0 |
---|---|
Molecular Formula | C26H20F3N7O |
Molecular Weight | 503.5 g/mol |
IUPAC Name | 4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide |
Standard InChI | InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) |
Standard InChI Key | ZCCPLJOKGAACRT-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C |
Appearance | Solid powder |
Chemical Identity and Development of NVP-BHG712
Structural Characteristics
NVP-BHG712 (Chemical formula: C₂₆H₂₀F₃N₇O) features a benzamide core with a 3-(trifluoromethyl)phenyl substituent. The InChI key (ZCCPLJOKGAACRT-UHFFFAOYSA-N) confirms its unique stereoelectronic properties, which facilitate binding to the ATP pocket of EphB4 . The synthesis, detailed in patent WO2007/062805, involves a multi-step process optimizing yield and purity for in vivo applications .
Discovery and Initial Characterization
Developed as part of a kinase inhibitor library screening, NVP-BHG712 was identified for its potent inhibition of EphB4 (IC₅₀ = 25 nM) while sparing closely related kinases like VEGFR2 . Early cellular assays revealed its ability to block EphB4 autophosphorylation in endothelial cells at concentrations as low as 10 nM, establishing its suitability for targeting Ephrin signaling pathways .
Biochemical Selectivity and Kinase Inhibition Profile
Kinase Inhibition Spectrum
A KiNativ proteomics study (Dataset ID:20104) quantified NVP-BHG712’s effects on 24 kinases at 5 μM concentration . The data revealed striking selectivity:
Kinase | % Inhibition | Kinase Domain Targeted |
---|---|---|
ABL/ARG | 80.6 | Activation Loop |
BRAF | 80.1 | Lys2 |
CDK11/CDK8 | 36.8 | Lys2 |
AMPKa1/AMPKa2 | 13.0 | ATP Loop |
ATR | 14.0 | Protein Kinase Domain |
Notably, NVP-BHG712 exhibited minimal activity against Aurora kinases (<10% inhibition) and CaMK isoforms, underscoring its specificity for EphB4 and select off-targets like ABL and BRAF .
Mechanism of EphB4 Inhibition
By competing with ATP binding, NVP-BHG712 prevents autophosphorylation of EphB4’s tyrosine residues (Y590 and Y596), disrupting downstream signaling cascades involving PI3K/Akt and MAPK pathways . This inhibition perturbs endothelial cell migration and tube formation in VEGF-driven angiogenesis models, independent of VEGFR2 activity .
Pharmacological Effects in Disease Models
Antiangiogenic Activity
In a murine VEGF-induced angiogenesis model, oral administration of NVP-BHG712 (25 mg/kg) reduced neovessel density by 68% compared to controls (p < 0.001) . This effect correlated with decreased EphB4 phosphorylation in tumor-associated endothelial cells, confirming target engagement . Interestingly, soluble EphB4 extracellular domain produced comparable antiangiogenic effects, suggesting that forward signaling blockade suffices to inhibit pathological vessel growth .
Overcoming Chemoresistance via ABCC10 Inhibition
NVP-BHG712 potentiates paclitaxel efficacy in ABCC10-overexpressing HEK293 cells by increasing intracellular drug accumulation (2.7-fold at 0.5 μM; p < 0.01) . In xenograft models, combining NVP-BHG712 (25 mg/kg, oral) with paclitaxel (15 mg/kg, i.p.) reduced tumor volume by 54% versus paclitaxel alone (p < 0.005), with no significant plasma pharmacokinetic interactions . Tissue analysis revealed 3.2-fold higher intratumoral paclitaxel concentrations in combination cohorts, directly linking ABCC10 inhibition to chemosensitization .
Pharmacokinetics and Tissue Distribution
Absorption and Metabolism
Following oral administration in mice, NVP-BHG712 achieves peak plasma concentrations (Cₘₐₓ) of 1.8 μM at 2 hours, with a bioavailability of 67% . Its half-life (t₁/₂) of 6.2 hours supports thrice-weekly dosing regimens used in preclinical studies . Liver microsomal assays indicate CYP3A4-mediated metabolism as the primary clearance pathway, generating inactive hydroxylated metabolites .
Tissue Penetration
Quantitative HPLC/UV analysis demonstrated preferential accumulation in tumor tissue (AUC₀–₂₄ = 12.3 μg·h/g) versus plasma (AUC₀–₂₄ = 4.7 μg·h/mL), suggesting active transport mechanisms . Notably, EphB4 phosphorylation in tumors was suppressed by >80% for 8 hours post-dose, aligning with the compound’s pharmacokinetic-pharmacodynamic profile .
Therapeutic Applications and Clinical Translation
Colorectal Cancer Models
In HT-29 xenografts, monotherapy with NVP-BHG712 (30 mg/kg, q3d) inhibited tumor growth by 42% (p < 0.05) through dual mechanisms: antiangiogenesis (CD31⁺ vessel density ↓ 51%) and direct antiproliferative effects on EphB4⁺ tumor cells .
Endometriosis and Vascular Remodeling
A preclinical endometriosis model revealed that NVP-BHG712 (10 mg/kg/day) reduced lesion size by 61% by normalizing aberrant vasculature (VEGF ↓ 44%, eNOS ↑ 2.1-fold) . These findings position the compound as a candidate for non-oncological applications in vascular-dependent pathologies.
Combination Therapy Strategies
Synergy with Taxanes
The ABCC10-inhibitory property of NVP-BHG712 enables dose reduction of paclitaxel while maintaining efficacy. In resistant A549 lung cancer models, adding NVP-BHG712 lowered the paclitaxel IC₅₀ from 128 nM to 19 nM (6.7-fold shift; p < 0.001) . This synergy persisted in vivo, where combination therapy extended median survival from 28 days (paclitaxel alone) to 41 days (p < 0.01) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume